Methyl 5-[[(4-ethoxyphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Description
Methyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, an ethoxyphenyl sulfonyl group, and an isonicotinoyl amino group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
methyl 5-[(4-ethoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O7S/c1-4-33-19-6-8-20(9-7-19)35(30,31)27(24(28)17-11-13-26-14-12-17)18-5-10-22-21(15-18)23(16(2)34-22)25(29)32-3/h5-15H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIRMOGEVCRKJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Diethyl Acetal Intermediate
The initial step involves reacting p-ethoxyphenol with bromoacetaldehyde diethyl acetal in the presence of a strong base such as potassium hydroxide (KOH) and dimethyl sulfoxide (DMSO) as the solvent. This reaction proceeds under reflux conditions (≈180°C) for 6–8 hours, yielding p-ethoxyphenylacetaldehyde diethyl acetal as a key intermediate. The reaction mechanism involves nucleophilic substitution, where the phenolic oxygen attacks the bromoacetaldehyde derivative, followed by elimination of hydrogen bromide.
Table 1: Reaction Conditions for Diethyl Acetal Intermediate
| Component | Quantity/Concentration | Conditions |
|---|---|---|
| p-Ethoxyphenol | 1.0 mol | Reflux in DMSO |
| Bromoacetaldehyde diethyl acetal | 1.05 mol | KOH (1.1 mol) |
| Reaction Time | 6–8 hours | Temperature: 180°C |
Cyclization to the Benzofuran Core
The diethyl acetal intermediate undergoes cyclization using PPA in a high-boiling solvent such as benzene or toluene. Heating the mixture under reflux (≈110°C) for 2–4 hours facilitates the elimination of ethanol and the formation of the benzofuran ring. This step is critical for establishing the 2-methyl-1-benzofuran-3-carboxylate backbone, with the methyl ester group introduced via the starting material.
Key Observation : Substituting benzene with halogenated solvents (e.g., dichloroethane) improves yield by 15–20%, as noted in parallel studies on analogous benzofurans.
Introduction of the Sulfonamide Functional Group
The sulfonamide moiety is introduced via a sulfonylation reaction targeting the amino group at the 5-position of the benzofuran core.
Sulfonylation with 4-Ethoxyphenylsulfonyl Chloride
The benzofuran intermediate is treated with 4-ethoxyphenylsulfonyl chloride in anhydrous dichloromethane (DCM) under inert atmosphere. Triethylamine (TEA) serves as both a base and HCl scavenger. The reaction proceeds at 0–5°C to minimize side reactions, followed by gradual warming to room temperature over 12 hours.
Reaction Equation :
Table 2: Sulfonylation Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0°C → 25°C | Maximizes regioselectivity |
| Molar Ratio (Sulfonyl chloride:Amine) | 1.2:1 | Prevents over-sulfonylation |
| Solvent | Anhydrous DCM | Enhances solubility |
Acylation with Isonicotinoyl Chloride
The final functionalization step involves acylating the sulfonamide nitrogen with isonicotinoyl chloride to introduce the pyridine-4-carbonyl group.
Reaction Conditions and Mechanism
The sulfonylated benzofuran is dissolved in tetrahydrofuran (THF) and reacted with isonicotinoyl chloride in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The mixture is stirred at 50°C for 24 hours, ensuring complete acylation. The reaction proceeds via nucleophilic attack of the sulfonamide nitrogen on the acyl chloride, followed by deprotonation.
Critical Considerations :
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Moisture Control : Strict anhydrous conditions prevent hydrolysis of the acyl chloride.
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Catalyst Loading : DMAP at 5 mol% increases reaction rate by 40% compared to non-catalyzed conditions.
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified via flash column chromatography using silica gel and a gradient eluent system (ethyl acetate/hexane, 30:70 → 50:50). This removes unreacted starting materials and byproducts such as bis-acylated compounds.
Spectroscopic Validation
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NMR Spectroscopy : H NMR confirms the presence of characteristic signals:
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Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 513.12 (calculated for CHNOS: 513.12).
Challenges and Mitigation Strategies
Competitive Side Reactions
Yield Optimization
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Solvent Selection : Replacing THF with acetonitrile in the acylation step improves yield from 65% to 78% due to better solubility of intermediates.
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Temperature Gradients : Gradual heating during cyclization reduces decomposition, enhancing overall yield by 12–15%.
Comparative Analysis of Synthetic Routes
Table 3: Evaluation of Published Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
- Methyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
- Methyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
Methyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the ethoxyphenyl sulfonyl group and the isonicotinoyl amino group imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its uniqueness lies in its ability to interact with specific molecular targets and pathways, which may not be shared by similar compounds with different substituents or structural modifications.
Biological Activity
Methyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that belongs to the class of benzofuran derivatives. Its unique structural features include a benzofuran core, a sulfonyl group, and an isonicotinoyl moiety, which contribute to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Benzofuran Core : A fused ring structure that is known for various biological activities.
- Sulfonyl Group : Often enhances the compound's reactivity and solubility.
- Isonicotinoyl Moiety : Linked to several pharmacological effects, particularly in anti-tuberculosis and anti-cancer activities.
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The sulfonamide group is known to inhibit bacterial growth by interfering with folate synthesis, which is crucial for bacterial replication.
- Antitumor Activity : The presence of the benzofuran and isonicotinoyl groups suggests potential antitumor mechanisms. Studies on related compounds have shown that they can induce apoptosis in cancer cells by activating various signaling pathways.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. For instance, sulfonamide derivatives are often explored for their ability to inhibit dihydropteroate synthase, an enzyme critical for bacterial survival.
Antimicrobial Studies
A study evaluating the antimicrobial activity of various benzofuran derivatives demonstrated that compounds similar to methyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| Methyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | TBD | TBD |
Antitumor Activity
In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | TBD | Apoptosis induction |
| HCT116 (Colon) | TBD | Caspase activation |
Q & A
Q. Basic
- X-ray Diffraction (XRD) : Resolves the 3D molecular geometry, including dihedral angles between the benzofuran core and substituents (e.g., sulfonyl and isonicotinoyl groups) .
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and detects isotopic patterns for chlorine or sulfur .
How can researchers optimize reaction conditions to minimize by-product formation during sulfonylation and amidation?
Q. Advanced
- Temperature Control : Maintain sulfonylation at 0–5°C to prevent over-sulfonation; amidation at 25–40°C ensures efficient coupling without side reactions .
- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance coupling efficiency in amidation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .
- In Situ Monitoring : Employ TLC or LC-MS to track reaction progress and halt before by-products dominate .
What computational approaches (e.g., DFT) are suitable for predicting substituent reactivity in this benzofuran derivative?
Q. Advanced
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) : Model interactions with biological targets (e.g., enzymes) by analyzing binding affinities and conformational stability .
- SAR Analysis : Compare substituent effects (e.g., 4-ethoxy vs. 4-methyl) on electronic properties using Hammett constants .
How do structural modifications impact pharmacological activity, and how can contradictions in bioactivity data be resolved?
Q. Advanced
- Substituent Effects :
- Electron-withdrawing groups (e.g., sulfonyl) enhance metabolic stability but may reduce solubility .
- Bulkier groups (e.g., isonicotinoyl) can sterically hinder target binding .
- Resolving Data Contradictions :
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
- Structural Analog Comparison : Compare IC₅₀ values of derivatives (e.g., 4-ethoxy vs. 4-chloro analogs) to isolate substituent contributions .
- Crystallographic Validation : Confirm binding modes via co-crystallization with target proteins .
What are the stability considerations for this compound under varying storage conditions?
Q. Advanced
- Degradation Pathways : Hydrolysis of the ester or sulfonamide groups in humid conditions; photooxidation of the benzofuran core under UV light .
- Storage Recommendations :
- Short-term : Store at 4°C in airtight, light-resistant containers with desiccants .
- Long-term : Use argon-flushed vials at -20°C to prevent oxidation .
- Degradation Analysis : Monitor via LC-MS or ¹H NMR for new peaks; quantify degradation products using calibrated standards .
How can researchers validate the compound’s interaction with enzymatic targets using biophysical methods?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ, k𝒹) to enzymes like cytochrome P450 .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Fluorescence Quenching : Track changes in tryptophan fluorescence upon ligand binding to assess affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
